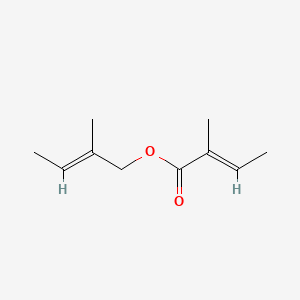

Tiglyl tiglate

説明

Structure

3D Structure

特性

CAS番号 |

72845-40-0 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

[(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5-6H,7H2,1-4H3/b8-5+,9-6+ |

InChIキー |

QJXVZKLQKPUDPW-XVYDYJIPSA-N |

SMILES |

CC=C(C)COC(=O)C(=CC)C |

異性体SMILES |

C/C=C(\C)/COC(=O)/C(=C/C)/C |

正規SMILES |

CC=C(C)COC(=O)C(=CC)C |

他のCAS番号 |

73003-76-6 72845-40-0 |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymatic Transformations

Isoleucine Catabolism as a Precursor Pathway

The biosynthesis of tiglyl tiglate is intricately linked to the catabolic pathway of the branched-chain amino acid, isoleucine. This process involves the formation of key intermediates that serve as the building blocks for the final ester compound.

Formation of Tiglyl-CoA as a Central Intermediate

The breakdown of isoleucine proceeds through a series of enzymatic reactions, including transamination, oxidative decarboxylation, and dehydrogenation, ultimately yielding tiglyl-coenzyme A (Tiglyl-CoA). askfilo.combiologydiscussion.com This metabolic pathway first converts isoleucine to α-keto-β-methyl-valeric acid through transamination. biologydiscussion.com Subsequent decarboxylation produces α-methyl-butyryl-CoA, which is then dehydrogenated to form the central intermediate, Tiglyl-CoA. biologydiscussion.com Tiglyl-CoA is a pivotal molecule in isoleucine metabolism and serves as a precursor for various other compounds. ontosight.aimedchemexpress.comwikipedia.org It is an intermediate in the degradation pathway that eventually leads to the production of acetyl-CoA and propionyl-CoA. askfilo.com

Role of β-oxidation Pathway in Saprochaete suaveolens

In the yeast Saprochaete suaveolens, a notable producer of fruity flavor compounds, the biosynthesis of tiglyl esters is specifically linked to the catabolism of isoleucine via a β-oxidation pathway. nih.gov This yeast is capable of producing a wide array of volatile compounds, with the production of ethyl tiglate being significantly induced by the presence of isoleucine. nih.gov Unlike the classical Ehrlich pathway observed in Saccharomyces cerevisiae, which primarily produces 2-methylbutanol from isoleucine, S. suaveolens utilizes a β-oxidation-like process. nih.gov This pathway leads to the accumulation of Tiglyl-CoA, which is then available for esterification. nih.govresearchgate.net Evidence suggests that this yeast can catabolize branched-chain amino acids through both the Ehrlich pathway and β-oxidation, with the latter being crucial for the formation of tiglyl-CoA and subsequently, tiglyl esters. researchgate.net The β-oxidation pathway involves the degradation of fatty acids, and in this context, the breakdown of isoleucine-derived intermediates, to produce acetyl-CoA. aocs.orgebi.ac.uknih.gov

Proposed Biosynthesis in Apple Fruits from Isoleucine

In apple fruits (Malus domestica), the biosynthesis of branched-chain esters, including those derived from tiglic acid, is also proposed to originate from isoleucine catabolism. researchgate.netnih.gov The presence of ethyl tiglate as a natural constituent in apples suggests a metabolic pathway for its formation. nih.gov It is hypothesized that isoleucine is converted to 2-methylbutanoyl-CoA, a precursor for various branched-chain esters. researchgate.net The metabolism of isoleucine to 2-methylbutanoyl-CoA is a critical step, and its reduction can lead to decreased synthesis of these esters. researchgate.net Furthermore, studies have shown that the administration of ethyl tiglate to apple fruits results in the formation of (R)-2-methylbutyl derivatives, indicating that ethyl tiglate can serve as a precursor for other volatile compounds within the fruit. nih.govacs.org The citramalate (B1227619) synthase pathway is also believed to play a role in supplying precursors for the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters, which are structurally related to tiglates. biorxiv.org

Enzymatic Esterification Mechanisms

The final step in the formation of this compound involves the esterification of tiglic acid with tiglic alcohol. This reaction can be catalyzed by enzymes, particularly lipases, which offer advantages in terms of selectivity and reaction conditions.

Lipase-Mediated Biocatalysis

Lipases are versatile enzymes capable of catalyzing esterification reactions. nih.govnih.gov The synthesis of various esters, including those of tiglic acid, can be achieved through lipase-mediated biocatalysis. This enzymatic approach is often preferred over chemical synthesis as it can be performed under milder conditions and can exhibit high selectivity. nih.gov For instance, lipase-mediated esterification of tiglic acid with an appropriate alcohol would lead to the formation of the corresponding tiglate ester.

Stereoselective Esterification Processes

Enzymatic methods, particularly those employing lipases, are known for their potential in stereoselective esterification. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic stereoselectivity can be applied. For example, in the synthesis of other esters, lipases have been used to achieve high enantiomeric purity. acs.org Angelic acid and tiglic acid are cis-trans isomers, and enzymatic processes could potentially differentiate between these isomers or create esters with specific stereochemistry. britannica.com The use of specific lipases can influence the stereochemical outcome of the esterification reaction, leading to the preferential formation of one stereoisomer over another.

Acyltransferase Activities (e.g., Tigloyl-CoA: 13-hydroxylupanine (B1673957) O-tigloyltransferase)

A key enzymatic activity in the biosynthesis of certain alkaloids is the transfer of a tigloyl group from tigloyl-CoA to a hydroxylated acceptor molecule. A well-characterized enzyme in this class is Tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase.

This enzyme, also referred to as HMT/HLTase, is an acyl-CoA-dependent acyltransferase involved in the synthesis of lupanine (B156748) alkaloids. uniprot.org It has been purified and characterized from Lupinus species. nih.govnih.gov The enzyme catalyzes the transfer of the tigloyl group to the 13-hydroxyl position of lupanine and related alkaloids. nih.govontosight.ai

Research Findings on Tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase:

Substrate Specificity: The enzyme demonstrates specificity for its substrates. In Lupinus termis, two isoforms of the enzyme were found to utilize (-)-13α-hydroxymultiflorine and (+)-13α-hydroxylupanine as acyl acceptors. nih.gov However, it showed no activity towards their antipodal alkaloid, (-)-baptifoline, or bicyclic quinolizidine (B1214090) alkaloids like (+)-epilupinine and (-)-lupinine. nih.gov The enzyme from Lupinus albus specifically catalyzes the transfer of an acyl group to 13-hydroxylupanine, with no acylation observed for other hydroxylated compounds such as lupinine, 4-hydroxylupanine, and cholesterol. nih.govresearchgate.net

Acyl-CoA Donors: While tigloyl-CoA is a primary acyl donor, the enzyme can also utilize other acyl-CoAs. Benzoyl-CoA can also serve as a donor, and to a lesser extent, valeroyl-CoA, 3-methylbutyryl-CoA, butyryl-CoA, and propionyl-CoA are also used. uniprot.orgnih.govresearchgate.net Acetyl-CoA is not a substrate. nih.govresearchgate.net

Enzyme Kinetics: The Michaelis-Menten constants (Km) for the enzyme from L. termis were determined to be 21 µM for (-)-13α-hydroxymultiflorine and 46 µM for tigloyl-CoA. For the activity with (+)-13α-hydroxylupanine, the Km values were 27 µM for the alkaloid and 52 µM for tigloyl-CoA. nih.gov In L. albus, the apparent Km values were 140 µM for tigloyl-CoA and 18 µM for 13-hydroxylupanine. nih.govresearchgate.net

Inhibition: The enzyme activity is competitively inhibited by Coenzyme A (CoASH). nih.gov It is also inhibited by thiol-blocking reagents like N-ethylmaleimide and p-chloromercuribenzoic acid, suggesting the importance of a sulfhydryl group for its activity. uniprot.orgnih.govnih.govresearchgate.net

Optimal Conditions: The enzyme exhibits maximum activity at a pH of approximately 8.0. uniprot.orgnih.govnih.gov

Interactive Data Table: Properties of Tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase

| Property | Finding | Source |

| Enzyme Name | Tigloyl-CoA: (-)-13 alpha-hydroxymultiflorine/(+)-13 alpha-hydroxylupanine O-tigloyltransferase (HMT/HLTase) | nih.gov |

| EC Number | 2.3.1.93 | uniprot.org |

| Source Organisms | Lupinus termis, Lupinus albus, Cytisus scoparius | nih.govnih.gov |

| Molecular Mass | 50 kDa (monomeric) | nih.gov |

| Isoelectric Point (pI) | 7.8 and 7.6 (two isoforms) | nih.gov |

| Optimal pH | ~8.0 | uniprot.orgnih.govnih.gov |

| Substrates (Acyl Acceptors) | (-)-13α-hydroxymultiflorine, (+)-13α-hydroxylupanine | uniprot.orgnih.gov |

| Substrates (Acyl Donors) | Tigloyl-CoA, Benzoyl-CoA, Valeroyl-CoA, 3-methylbutyryl-CoA, Butyryl-CoA, Propionyl-CoA | uniprot.orgnih.govresearchgate.net |

| Inhibitors | CoASH (competitive), (+)-lupanine, (+)-epilupinine (partially noncompetitive), sulfhydryl blocking reagents | nih.gov |

Polyketide Synthase (PKS) Contributions to Tigloyl-CoA Generation

While the direct synthesis of tiglyl-CoA by polyketide synthases (PKSs) is not explicitly detailed in the provided search results, PKSs are known to utilize various acyl-CoA starter and extender units to generate a wide array of polyketides. mdpi.comfrontiersin.org Type III PKSs, in particular, directly use acyl-CoAs as substrates. mdpi.com These enzymes can use starter molecules like acetyl-CoA and extender units such as malonyl-CoA and methylmalonyl-CoA. mdpi.comfrontiersin.org The generation of tigloyl-CoA is more directly linked to the catabolism of the amino acid isoleucine. nih.govhmdb.caontosight.ainih.gov

Metabolic Fates and Interconversions of this compound and its Precursors

The metabolic fate of tiglyl-CoA and its precursors is intertwined with amino acid and fatty acid metabolism.

Isoleucine Catabolism: A primary route for the formation of tiglyl-CoA is the degradation of isoleucine. nih.govhmdb.caontosight.ainih.gov In the yeast Saprochaete suaveolens, the biosynthesis of ethyl tiglate is induced by isoleucine, with tiglyl-CoA being a probable intermediate generated through the β-oxidation pathway. nih.gov Similarly, in Pseudomonas putida, isoleucine is oxidized to acetyl-CoA and propionyl-CoA, with tiglyl-CoA as an intermediate. nih.gov The enzymes tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase are induced by isoleucine and tiglate in this pathway. nih.gov

Interconversion with other Acyl-CoAs: Tiglyl-CoA can be interconverted with other acyl-CoA derivatives. For instance, tiglyl-CoA is an inhibitor of serine hydroxymethyltransferase, suggesting a potential regulatory role in one-carbon metabolism. researcher.life

Metabolism in Fruits: In apple fruits, ethyl tiglate can be metabolized into other volatile compounds. researchgate.net Studies have shown that ethyl tiglate can be a precursor for (R)-ethyl 2-methylbutanoate, as well as 2-methylbutyl acetate, 2-methylbutanol, and 2-methylbutanoic acid. researchgate.netacs.org This indicates that the tiglate moiety can be reduced and further metabolized within the fruit.

Formation from other Precursors: In some cases, tiglyl-CoA can be formed from other precursors. For example, in apples, it is suggested that tiglyl-CoA can be formed from the oxidation of 2-methylbut-2-enoic acid (tiglic acid). researchgate.net

Interactive Data Table: Metabolic Pathways Involving Tiglyl-CoA

| Pathway | Organism/System | Key Intermediates/Products | Source |

| Isoleucine Catabolism | Saprochaete suaveolens | Tiglyl-CoA, Ethyl tiglate | nih.gov |

| Isoleucine Catabolism | Pseudomonas putida | Tiglyl-CoA, Acetyl-CoA, Propionyl-CoA | nih.gov |

| Ethyl Tiglate Metabolism | Apple fruits | (R)-ethyl 2-methylbutanoate, 2-methylbutyl acetate, 2-methylbutanol, 2-methylbutanoic acid | researchgate.netacs.org |

| Inhibition of One-Carbon Metabolism | Rabbit liver | Inhibition of serine hydroxymethyltransferase | researcher.life |

Chemical Synthesis and Derivatization Strategies

Conventional Esterification Methods

Conventional esterification remains a fundamental approach for the synthesis of simple tiglate esters. These methods are typically characterized by the direct reaction of tiglic acid or its derivatives with an alcohol.

Direct esterification, often referred to as Fischer esterification, is a common method for producing tiglate esters. This acid-catalyzed reaction involves heating tiglic acid with an alcohol, which results in the formation of the corresponding ester and water. A frequently cited example is the synthesis of ethyl tiglate, which is achieved through the direct esterification of tiglic acid with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) chemicalbook.com. The general reaction involves mixing tiglic acid and the desired alcohol with a catalytic amount of acid and often heating the mixture to drive the equilibrium towards the product chemicalbook.comsmolecule.com.

To prevent the reverse reaction (hydrolysis), the water produced during the reaction is typically removed, often by azeotropic distillation or the use of a dehydrating agent. Another technique involves using dimethoxypropane as a water scavenger, which allows the reaction to proceed even with aqueous acid catalysts aocs.org.

Table 1: Reagents in Direct Esterification of Tiglic Acid

| Reactant 1 | Reactant 2 | Catalyst Example | Product Example |

|---|---|---|---|

| Tiglic Acid | Ethanol | Concentrated H₂SO₄ | Ethyl Tiglate |

| Tiglic Acid | Alcohol (General) | Acid Catalyst | Tiglate Ester |

Transesterification, or alcoholysis, is another established method where the alkyl group of an ester is exchanged with that of an alcohol. This process is particularly useful for converting a readily available ester into a different one. The reaction is an equilibrium process that can be catalyzed by either acids or bases scielo.org.ar.

In the context of tiglates, a tiglate ester could be reacted with an alcohol in the presence of a catalyst to produce a new tiglate ester and a new alcohol. Basic catalysts, such as sodium and potassium hydroxides or alkoxides (e.g., sodium methoxide), are commonly used for transesterification because they often lead to faster reaction rates at lower temperatures compared to acid catalysts scielo.org.ar. The process involves mixing the reactants, often near the boiling point of the alcohol, and subsequently neutralizing the catalyst and purifying the final product scielo.org.ar.

Direct Esterification of Tiglic Acid

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a greener alternative to conventional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes and whole-cell systems have been explored for the production of tiglate esters and related compounds.

Enzymatic methods, particularly those using lipases, can facilitate the synthesis of tiglyl tiglate smolecule.com. These enzymes can catalyze esterification reactions in non-aqueous environments. Another biocatalytic route involves the yeast Saprochaete suaveolens, which can produce ethyl tiglate when fed isoleucine nih.gov. This biosynthesis occurs via the catabolism of isoleucine through a β-oxidation pathway, which generates tiglyl-coenzyme A (tiglyl-CoA) as a key intermediate nih.gov. Tiglyl-CoA is a thioester that serves as an activated form of tiglic acid within biological systems wikipedia.org.

In vitro studies have further demonstrated the enzymatic manipulation of tiglate precursors. For instance, acyltransferase enzymes from Euphorbia peplus have been shown to catalyze the acylation of the diterpenoid ingenol (B1671944) using chemically synthesized tiglyl-CoA to form ingenol-3-tiglate biorxiv.orgbiorxiv.org. Research on the mitochondria of the nematode Ascaris has also identified enzymatic pathways where tiglyl-CoA is a central intermediate in the formation of branched-chain fatty acids nih.gov.

Table 2: Key Enzymes and Intermediates in Biocatalytic Tiglate Synthesis

| Enzyme/System | Precursor(s) | Key Intermediate | Product | Source/Organism |

|---|---|---|---|---|

| Lipase | Tiglic Acid, Alcohol | - | This compound | General Biocatalysis smolecule.com |

| β-oxidation pathway enzymes | Isoleucine | Tiglyl-CoA | Ethyl Tiglate | Saprochaete suaveolens nih.gov |

| Acyltransferase (EpBAHD-06/08) | Ingenol, Tiglyl-CoA | - | Ingenol-3-tiglate | Euphorbia peplus biorxiv.orgbiorxiv.org |

| Mitochondrial enzymes | Acetyl CoA, Propionyl CoA | Tiglyl-CoA | 2-Methylbutyrate | Ascaris mitochondria nih.gov |

Advanced Synthetic Methodologies for Complex Tiglate-Containing Natural Products

The tiglate moiety is a component of numerous complex and biologically active natural products. The synthesis of these molecules requires sophisticated, multi-step strategies.

Tigilanol tiglate is a complex diterpenoid ester with significant therapeutic potential researchgate.netnih.gov. Its limited availability from its natural source, the blushwood tree (Fontainea picrosperma), spurred efforts to develop a scalable laboratory synthesis researchgate.netscienceboard.net.

Table 3: Overview of Tigilanol Tiglate Synthesis from Phorbol (B1677699)

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Phorbol | researchgate.netscienceboard.net |

| Number of Steps | 12 | researchgate.netlarvol.com |

| Overall Yield | ~12% | researchgate.netebi.ac.uk |

| Key Reactions | Oxidation, Epoxidation, Esterification | |

| Esterification Reagents | Tiglic acid, Yamaguchi reagent, NEt₃, DMAP | researchgate.net |

| Significance | Sustainable supply, Access to novel analogues | researchgate.netscienceboard.net |

Glycosides are compounds in which a sugar is bound to another functional group via a glycosidic bond numberanalytics.com. The introduction of tiglate esters into complex resin glycosides is a significant challenge in synthetic chemistry. The synthesis of ipomoeassin F, a cytotoxic resin glycoside, highlights different strategies for incorporating the tiglate moiety nih.gov.

One approach involves introducing the tiglate group at an early stage of the synthesis. In this strategy, a glucosyl donor molecule is first esterified with tiglic acid, and this pre-functionalized building block is then used in a subsequent glycosylation reaction with a fucosyl acceptor nih.gov. An alternative, late-stage functionalization approach has also been developed. In this route, the macrocyclic core of the molecule is constructed first, followed by the introduction of the tiglate ester via tigloylation at one of the hydroxyl groups of the sugar rings nih.gov. Medicinal chemistry studies have identified that the two unsaturated esters, a cinnamate (B1238496) and a tiglate, are critical components of the pharmacophore of ipomoeassin F, underscoring the importance of these synthetic strategies researchgate.net.

Multi-step Laboratory Synthesis of Tigilanol Tiglate Analogues from Phorbol

Synthesis of Novel this compound Derivatives for Research Applications

The synthesis of novel derivatives based on natural products is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR), the improvement of therapeutic properties, and the generation of tools for biological research. In the context of "this compound," the most significant research applications involve complex diterpenoid esters rather than the simple this compound molecule itself. These derivatives, particularly those of the tigliane (B1223011) and daphnane (B1241135) families, have garnered substantial interest for their potent biological activities. A prime example is tigilanol tiglate (also known as EBC-46), a compound that has advanced to human clinical trials for cancer treatment. thieme-connect.comnews-medical.net

The development of synthetic routes to these complex molecules and their analogues is critical. The natural supply of tigilanol tiglate is restricted to a single, geographically isolated plant species, Fontainea picrosperma, making sustainable sourcing a major challenge. thieme-connect.comnews-medical.net Furthermore, reliance on isolation from the natural source precludes the creation of novel analogues needed to probe biological mechanisms and develop new therapeutic leads. stanford.edu Research has therefore focused on creating practical, laboratory-based syntheses to provide a sustainable supply of the natural product and, crucially, to generate previously inaccessible derivatives for research. news-medical.netstanford.edu

The strategy's success hinges on a unique method for installing the complex oxygenation pattern on the B-ring of the tigliane skeleton, a feature believed to be crucial for its potent and selective modulation of Protein Kinase C (PKC). thieme-connect.comnih.gov PKC is a family of enzymes that plays a key role in cellular signaling, and its modulation is a target for treating a wide array of diseases, including cancer, HIV/AIDS, and Alzheimer's disease. thieme-connect.comnews-medical.net The synthesis allows for the creation of analogues with modified ester groups at the C12 and C13 positions, providing essential tools for studying PKC isoform selectivity and developing new therapeutic agents. stanford.edunih.govacs.org For instance, recent studies have reported the total synthesis of 11 different tigliane diterpenoids, including tigilanol tiglate, to evaluate their efficacy as HIV latency-reversing agents, with several showing 20- to 300-fold improved efficacy over the benchmark compound, prostratin. acs.org

Detailed Research Findings

The semi-synthesis from phorbol represents a significant advancement. Key steps in this synthetic sequence have been optimized to achieve high yields and stereoselectivity. The process begins with the protection and modification of the phorbol core, followed by the strategic installation of key functional groups. A diol intermediate serves as a critical diversification point, allowing for the attachment of various acyl groups to produce a library of analogues. nih.gov The final steps involve the selective esterification to attach the tiglate moiety at the C12 position and subsequent deprotection. nih.gov

Table 1: Key Reagents and Transformations in the Semi-Synthesis of Tigilanol Tiglate

| Step Number (in sequence) | Transformation | Key Reagents and Conditions | Purpose |

| 1-3 | Allylic Oxidation | Singlet oxygen (¹O₂), followed by thiourea | Installs a key hydroxyl group at the C5 position. |

| 4 | Allylic Transposition | Rhenium-catalyzed 1,3-allylic transposition | Rearranges the alkene and hydroxyl group to the correct positions. |

| 5-8 | Epoxidation & Protection | Dimethyldioxirane (DMDO), Acetonide protection | Forms the critical 6α,7α-epoxy functionality and protects reactive hydroxyls. |

| 9 | Deacetylation | Cesium carbonate (Cs₂CO₃) in methanol | Removes acetyl protecting groups to yield a key diol intermediate for diversification. |

| 10 | Selective Esterification (C13) | (S)-2-methylbutanoic acid, EDC, DMAP | Attaches the 2-methylbutanoyl group selectively to the C13 hydroxyl. |

| 11 | Selective Esterification (C12) | Tiglic acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), DMAP | Attaches the tiglate ester selectively to the C12 hydroxyl. |

| 12 | Deprotection | p-Toluenesulfonic acid (p-TSA) | Removes the acetonide protecting group to yield the final product, tigilanol tiglate. |

This table summarizes key transformations from the practical synthesis reported by Wender et al. thieme-connect.comnih.gov Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are common coupling agents.

Table 2: Examples of Synthesized Tigliane Derivatives and Their Research Applications

| Compound/Analogue Class | Synthetic Origin/Strategy | Research Application | Key Findings/Significance |

| Tigilanol Tiglate (EBC-46) | Semi-synthesis from phorbol | Anti-cancer agent, PKC modulator | First scalable synthesis achieved, enabling clinical supply and further research. thieme-connect.comstanford.edu Induces rapid tumor ablation by activating specific PKC isoforms. thieme-connect.com |

| Phorbol Diesters (e.g., 12-deoxyphorbol-13-phenylacetate) | Semi-synthesis from phorbol | HIV latency reversal | Provides a practical method to produce drug candidates for HIV eradication therapy. nih.gov |

| Novel C12/C13 Analogues | Diversification from a common diol intermediate in the tigilanol tiglate synthesis | Probing PKC binding and function | Synthetic access allows for systematic modification of ester groups to study structure-activity relationships for treating diseases like Alzheimer's and multiple sclerosis. thieme-connect.comnews-medical.net |

| Various Tigliane Diterpenoids | Collective total synthesis | HIV latency reversal | Synthesized 11 tiglianes and evaluated their biological activity, identifying seven derivatives with significantly improved efficacy over existing agents. acs.org |

Molecular Mechanisms of Biological Activity

Enzyme Modulation and Inhibition

Tiglian-containing compounds can exert significant influence over cellular function through the modulation and inhibition of specific enzymes. This activity is central to their biological effects, ranging from metabolic disruption to the activation of powerful signaling cascades.

Tiglyl-coenzyme A (Tiglyl-CoA), an intermediate in the metabolism of the amino acid isoleucine, has been identified as an inhibitor of N-acetylglutamate synthetase. wikipedia.orgmedchemexpress.commedchemexpress.com This enzyme is crucial for the urea (B33335) cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver. Research has shown that Tiglyl-CoA can competitively inhibit N-acetylglutamate synthetase in rat liver mitochondria. nih.govresearchgate.net Studies have demonstrated that a 3 mM concentration of Tiglyl-CoA, along with other acyl-CoA derivatives like methylmalonyl-CoA and isovaleryl-CoA, resulted in a 30-70% inhibition of the enzyme's activity. nih.govresearchgate.net This inhibition can lead to a decrease in the levels of N-acetylglutamate, which would be expected to result in hyperammonemia. researchgate.net

Table 1: Inhibition of N-acetylglutamate Synthetase by Acyl-CoA Derivatives

| Inhibitor | Concentration | % Inhibition | Affected Enzyme | Source(s) |

|---|---|---|---|---|

| Tiglyl-CoA | 3 mM | 30-70% | N-acetylglutamate synthetase | nih.gov, researchgate.net |

| Methylmalonyl-CoA | 3 mM | 30-70% | N-acetylglutamate synthetase | nih.gov, researchgate.net |

| Isovaleryl-CoA | 3 mM | 30-70% | N-acetylglutamate synthetase | nih.gov, researchgate.net |

| Propionyl-CoA | - | Competitive Inhibitor (Ki = 0.71 mM) | N-acetylglutamate synthetase | nih.gov, researchgate.net |

A closely related and more extensively studied compound, tigilanol tiglate, is a potent activator of the Protein Kinase C (PKC) family of enzymes. europa.eunih.gov Tigilanol tiglate is a diterpene ester that functions as a diacylglycerol (DAG) mimetic, allowing it to bind to and activate the C1 domain of PKC. nih.gov This activation is a key part of its mechanism of action. bmj.com Research has shown that tigilanol tiglate activates specific classical isoforms of PKC, with a particular emphasis on PKC-βI and -βII. mdpi.com The interaction between tigilanol tiglate and these PKC isoforms initiates a signaling cascade that leads to various cellular responses. europa.eu Evidence suggests that the activation of PKC is critical for the anticancer activity observed with tigilanol tiglate and related epoxytiglianes. nih.gov

The activation of PKC by tigilanol tiglate, along with other PKC-independent effects, triggers a complex series of molecular events that profoundly impact cell viability. nih.govbmj.com At therapeutic concentrations, tigilanol tiglate acts as a lipotoxin, binding to and disrupting cellular membranes. nih.govresearchgate.net This leads to dysfunction in both the mitochondria and the endoplasmic reticulum (ER), causing ER stress and an unfolded protein response. nih.govbmj.comresearchgate.net

This initial disruption sets off a cascade of downstream effects, including:

Loss of Mitochondrial Membrane Potential and ATP Depletion : The mitochondrial dysfunction results in a significant drop in cellular energy production. bmj.combmj.com

Organelle Swelling : The disruption of internal membranes leads to the swelling of organelles. bmj.combmj.com

Caspase Activation and Pyroptosis : The cellular stress activates caspases, which in turn cleave gasdermin E, a pore-forming protein. nih.govbmj.com This process leads to a form of inflammatory cell death known as pyroptosis, culminating in terminal necrosis. nih.govresearchgate.net

These molecular interactions collectively result in direct oncolysis and hemorrhagic necrosis of targeted cell populations. europa.eubmj.com

Table 2: Cellular Responses to Tigilanol Tiglate

| Cellular Event | Molecular Mechanism | Consequence | Source(s) |

|---|---|---|---|

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane | Loss of membrane potential, ATP depletion | researchgate.net, bmj.com, bmj.com |

| Endoplasmic Reticulum (ER) Stress | Binding to ER membranes | Unfolded protein response, integrated stress response | nih.gov, researchgate.net, bmj.com |

| Cell Death | Caspase activation, Gasdermin E cleavage | Pyroptosis, oncosis, terminal necrosis | nih.gov, researchgate.net, bmj.com |

| Vascular Disruption | Effects on endothelial cells | Loss of vascular integrity | europa.eu, nih.gov |

Interactions with Protein Kinase C (PKC) Isoforms (Referencing Tigilanol Tiglate)

Receptor Interactions (Molecular Level)

Specific molecular receptor interactions for tiglyl tiglate itself are not extensively documented in the available literature. However, the activity of the related compound, tigilanol tiglate, provides significant insight. Tigilanol tiglate's primary molecular interaction is with the C1 domain of Protein Kinase C (PKC), for which it acts as a potent agonist. nih.govbmj.com This domain is the binding site for the natural activator diacylglycerol (DAG), and tigilanol tiglate mimics DAG to engage the receptor. nih.gov

Beyond this, compounds structurally similar to this compound are known to interact with olfactory receptors in insects, which is consistent with their role as semiochemicals. iiita.ac.innih.gov The perception of these plant-derived volatile compounds by insects is mediated by chemosensory systems, which include both olfactory and gustatory receptors. nih.gov These interactions are crucial for behaviors such as locating food sources and mates. nih.gov

Role as Semiochemicals in Ecological Interactions

Semiochemicals are chemical cues that are fundamental to communication between organisms, shaping complex ecological interactions. nih.govepdf.pub While research on this compound specifically is limited, related compounds demonstrate this function. For instance, ethyl tiglate, an α,β-unsaturated ester, is recognized as a male-specific pheromone in certain Drosophila species, capable of attracting both males and females. chemicalbook.com

In a broader sense, plant-derived secondary metabolites, including esters like this compound, play vital roles in the intricate communication networks between plants and insects. nih.govscholaris.ca These volatile organic compounds are perceived by insects through their chemosensory systems, which rely on olfactory and gustatory receptors to detect and respond to the chemical signals. nih.gov This chemical crosstalk can influence a wide range of insect behaviors, including host plant selection by herbivores and prey location by predators. nih.gov The interactions are not limited to plants and insects; bacteria also produce semiochemicals that can influence insect behavior, demonstrating a complex web of transkingdom communication. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tiglyl-coenzyme A (Tiglyl-CoA) |

| N-acetylglutamate |

| Tigilanol tiglate |

| Diacylglycerol (DAG) |

| Ethyl tiglate |

| Methylmalonyl-CoA |

| Isovaleryl-CoA |

| Propionyl-CoA |

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Functions

The interaction of tigliane (B1223011) diterpenoids with their primary cellular targets, the protein kinase C (PKC) isozymes, is highly dependent on the specific arrangement of functional groups on the tigliane core.

The presence and nature of ester groups (O-acyl functionality) and the pattern of oxygen-containing substituents on the tigliane skeleton are critical determinants of PKC activation. researchgate.net Phorbol (B1677699) esters, a well-known class of tigliane diterpenoids, act as potent PKC activators by mimicking the function of diacylglycerol (DAG), a natural second messenger. nih.gov The hydrophobic acyl chains of these esters are thought to facilitate the anchoring of the molecule to the cell membrane, allowing for complex formation with PKC. mdpi.com

In many biologically active tiglianes, the ester substituents at positions C-12 and C-13 play a significant role in their affinity for PKC and subsequent biological responses, such as anti-cancer and anti-HIV activities. researchgate.netnih.gov The type of activity, whether tumor-promoting or therapeutic, is influenced by the specific ester groups and the conformation of the A and B rings of the tigliane structure. nih.gov

The oxygenation pattern, particularly on the B-ring, is another crucial factor. For instance, in tigilanol tiglate, the presence of a 5-hydroxy group and a 6,7-epoxy group was initially thought to be a key motif for its selective PKC activation and anti-cancer properties. nih.gov However, more recent studies have shown that while the 5β-alcohol is important for isoform binding selectivity, the 6α,7α-epoxide may not be essential for the isoform-selective binding exhibited by the compound. nih.gov The oxygen functional groups at C-3, C-4, and C-20 are also known to be involved in the binding to the C1 domain of PKC. researchgate.net

| Feature | Importance in PKC Activation | Reference |

| O-acyl functionality (C-12, C-13) | Influences affinity for PKC and biological response. | researchgate.netnih.gov |

| Hydrophobic acyl chains | Facilitates membrane anchoring and complex formation with PKC. | mdpi.com |

| 5β-hydroxy group | Plays an important role in isoform binding selectivity. | nih.gov |

| 6α,7α-epoxide group | May not be essential for isoform-selective binding. | nih.gov |

| Oxygenation at C-3, C-4, C-20 | Involved in binding to the C1 domain of PKC. | researchgate.net |

A remarkable feature of certain tigliane diterpenoids, including tigilanol tiglate, is their ability to selectively activate specific isoforms of PKC. nih.gov This isoform selectivity is believed to be a key reason for the difference between the "positive" biological activities (e.g., anti-cancer) and the "negative" ones (e.g., tumor promotion) observed with different compounds in this class. nih.gov

Tigilanol tiglate has demonstrated a notable selectivity for certain PKC isoforms. It potently activates PKCβ, has weaker effects on PKCα and PKCγ, and shows no activity against other isozymes. nih.gov This is in contrast to phorbol 12-myristate 13-acetate (PMA), which is a more general PKC activator. acs.org The selective activation of PKC isoforms is thought to be a critical factor in the anti-tumor activity of tigilanol tiglate. nih.gov Studies have shown that the anti-cancer efficacy of tigilanol tiglate is diminished by PKC inhibitors, confirming its PKC-dependent mechanism. nih.gov The unique PKCβ-selective binding of tigilanol tiglate is an area of active research, with studies suggesting that specific structural modifications can alter this selectivity. nih.gov

| Compound | PKC Isoform Selectivity | Biological Implication | Reference |

| Tigilanol tiglate | Potent activator of PKCβ; weaker activation of PKCα and PKCγ. | Associated with anti-cancer activity. | nih.gov |

| Phorbol 12-myristate 13-acetate (PMA) | General PKC activator. | Tumor-promoting activity. | acs.org |

Importance of O-acyl Functionality and Oxygenation Patterns in Tigliane Diterpenoids for PKC Activation

Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, within the tigliane diterpenoid structure is fundamental to its biological function. mdpi.com The complex, fused-ring system of tiglianes results in a rigid structure with multiple stereocenters, and even subtle changes in the orientation of substituents can have a dramatic impact on how the molecule interacts with its biological targets. acs.org

For instance, the configuration of the A/B and B/C rings, which are typically trans-fused, and the C/D ring, which is cis-fused, is a conserved feature among naturally occurring tiglianes from the Thymelaeaceae family. nih.gov The stereochemistry at C-4 is particularly important; a C-4β configuration is often required for strong biological activity. mdpi.com

The orientation of the hydroxyl groups and ester functionalities is also critical. The intricate network of hydrogen bonds formed between the oxygenated functions of the phorbol ester and the PKC binding site is a key element for high-affinity binding. acs.org Any alteration in the stereochemistry of these groups can disrupt this network and reduce or abolish biological activity. acs.org

Computational Approaches in SAR Analysis

Computational methods are increasingly being used to complement experimental SAR studies of tigliane diterpenoids. These approaches provide valuable insights into the molecular interactions that govern biological activity. frontiersin.org Molecular modeling and docking studies can predict how a molecule like tiglyl tiglate fits into the binding site of a target protein, such as a PKC isoform. researchgate.net

These computational models can help to rationalize the observed SAR data. For example, by creating a model of tigilanol tiglate docked into the C1 domain of PKCδ, researchers can visualize the potential hydrogen bonds and other interactions that contribute to its binding affinity and selectivity. researchgate.net This information can then be used to design new analogs with potentially improved therapeutic properties.

Computational approaches are not limited to studying protein-ligand interactions. They can also be used for broader SAR transfer analysis, which involves identifying and transferring SAR information from one compound series to another. nih.gov This can accelerate the drug discovery process by leveraging existing knowledge to design novel and effective therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic techniques are pivotal for the separation of tiglyl tiglate from complex matrices and for its quantitative analysis. The choice of method depends on the volatility of the compound and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. libretexts.org In the context of this compound and related esters, GC-MS enables their identification and quantification in various samples, including essential oils and plant extracts. d-nb.info The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

In metabolomics studies, GC-MS is employed for both targeted and untargeted profiling of a wide array of metabolites. nist.gov For instance, research on the metabolism of ethyl tiglate in apple fruits utilized capillary GC-MS to analyze the transformation products. chemicalbook.com This approach allows for the identification of metabolites even at trace levels. drugscreen.org.cn The data generated from GC-MS analysis, including retention times and mass spectra, are compared against spectral libraries for compound identification. wikipedia.org High-resolution GC-MS platforms, such as those coupled with Fourier Transform Mass Spectrometry (FTMS) or Orbitrap mass analyzers, offer enhanced mass accuracy, which is crucial for the confident identification of metabolites in complex biological samples. sbq.org.brunchainedlabs.com

Table 1: Illustrative GC-MS Data for Volatile Compounds Related to this compound This table is a representative example based on typical GC-MS analysis of volatile esters and may not represent actual experimental data for this compound itself.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Ethyl Tiglate | 12.5 | 128, 113, 83, 55 |

| Geranyl Tiglate | 21.8 | 236, 153, 83, 69 |

| This compound | 18.2 | 168, 83, 67, 55 |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. ceitec.cz It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cam.ac.uk HPLC can be used for both qualitative identification, by comparing the retention time of an unknown peak to that of a known standard, and for quantitative analysis, by measuring the peak area. nist.gov

For compounds like this compound, which may be present in complex plant extracts alongside other esters and non-volatile compounds, HPLC offers a robust method for separation and quantification. For example, HPLC with a diode array detector has been successfully used to quantify phorbol (B1677699) esters, some of which contain tiglyl moieties, from Croton tiglium. nih.gov The choice of column, mobile phase composition, and detector (e.g., UV-Vis, mass spectrometry) can be optimized to achieve the desired separation and sensitivity. ceitec.czebi.ac.uk

UPLC-qTOF Mass Spectrometry for Accurate Mass Determination and Compound Characterization

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight (UPLC-qTOF) mass spectrometry is a high-resolution analytical technique that provides highly accurate mass measurements. np-mrd.org This accuracy, often within a few parts per million, allows for the determination of the elemental composition of a compound, which is a critical step in its identification and characterization. np-mrd.orgresearchgate.net

The high resolving power of qTOF-MS is particularly advantageous for distinguishing between compounds with very similar masses (isobars) that cannot be resolved by lower-resolution instruments. np-mrd.org While specific studies on this compound using UPLC-qTOF-MS are not prevalent, this technique is widely applied in natural product research to characterize complex mixtures and identify novel compounds. thegoodscentscompany.com The combination of the high separation efficiency of UPLC with the accurate mass capabilities of qTOF-MS makes it an invaluable tool for the in-depth characterization of compounds like this compound.

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Many natural compounds exist as enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, they can exhibit different biological activities. Chiral gas chromatography is a specialized GC technique that utilizes a chiral stationary phase to separate enantiomers. nist.gov

Mass spectrometry is often considered "chiral-blind" as it cannot differentiate between enantiomers based on their mass-to-charge ratio alone. msu.edu Therefore, it is often coupled with a chiral separation technique like chiral GC. msu.edu Multidimensional gas chromatography-mass spectrometry (MDGC-MS) has been effectively used to determine the enantiomeric excess of metabolites derived from ethyl tiglate in apples, demonstrating the formation of specific stereoisomers. chemicalbook.comdrugscreen.org.cn This technique is essential for assessing the enantiomeric purity of chiral compounds like this compound and understanding the stereoselectivity of the biological or chemical processes they are involved in. uni.lu

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of complex natural extracts often requires the use of hyphenated techniques that couple a separation method with a powerful detection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example, offering high sensitivity and selectivity for the analysis of compounds in intricate matrices. nih.gov In LC-MS/MS, the first mass spectrometer (MS1) selects a specific ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2), providing structural information and enhancing the specificity of detection.

This technique has been instrumental in the analysis and annotation of diterpene esters, including those with tiglyl groups, from plant extracts. researchgate.net The use of tandem mass spectrometry in conjunction with molecular networking has facilitated the targeted isolation of new and bioactive compounds from complex mixtures.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound. ceitec.cz

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a tiglyl group, characteristic signals would be expected for the vinyl proton, the methyl groups attached to the double bond, and the methylene (B1212753) protons of the ester group.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. ceitec.cz The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the olefinic carbons, and the methyl and methylene carbons.

Studies on compounds containing tiglyl moieties, such as diterpenoids from Euphorbia royleana and phorbol esters from Croton tiglium, have relied heavily on 1D and 2D NMR techniques (e.g., COSY, HMBC, ROESY) to establish their complex structures and the location of the tiglyl groups. d-nb.infodrugscreen.org.cn

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Tiglyl Moiety This table presents typical chemical shift ranges for the tiglyl functional group and is for illustrative purposes.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 167-170 |

| Vinylic CH | 6.8-7.0 | 138-140 |

| Vinylic C-CH₃ | - | 128-130 |

| Vinylic CH₃ | 1.8-1.9 | 12-15 |

| Allylic CH₃ | 1.8-1.9 | 14-16 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band around 1715-1735 cm⁻¹ indicative of the ester carbonyl group.

C=C stretch: An absorption band around 1650 cm⁻¹ corresponding to the carbon-carbon double bond.

C-O stretch: Absorptions in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

C-H stretches: Absorptions for sp² and sp³ hybridized C-H bonds.

Research on diterpenes containing tiglyl groups has utilized IR spectroscopy to confirm the presence of carbonyl and olefinic functional groups. drugscreen.org.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu It is particularly useful for detecting conjugated systems, such as the α,β-unsaturated ester moiety present in this compound. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy one.

The tiglyl group contains a C=C double bond in conjugation with the C=O of the ester, which constitutes a chromophore that absorbs UV radiation. msu.edu The wavelength of maximum absorbance (λmax) can provide qualitative information about the extent of conjugation. While a colorless compound like this compound would not absorb in the visible region, its UV spectrum would show characteristic absorption maxima. msu.edu This technique is often used in conjunction with chromatography for the detection and quantification of analytes.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. libretexts.org It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystal, producing a diffraction pattern. cam.ac.uk Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry. cam.ac.uk

For a compound like this compound, if a suitable single crystal can be grown, X-ray crystallography could provide the ultimate proof of its structure and absolute configuration. This technique has been used to confirm the relative and absolute configurations of complex natural products containing tiglyl and other ester groups. drugscreen.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, ROESY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of organic molecules like this compound. A combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides detailed information about the carbon skeleton, proton environments, and through-space connectivities.

In the structural analysis of related complex natural products containing tiglyl moieties, ¹H NMR spectra characteristically show signals for methyl and olefinic protons. d-nb.info For instance, the tiglyl group is identified by its distinct proton and carbon signals. d-nb.info The ¹³C NMR spectrum complements this by revealing the carbon framework, including carbonyl and olefinic carbons. d-nb.info

Two-dimensional NMR techniques are critical for assembling the molecular structure. For example, in the analysis of diterpenes, Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish long-range correlations between protons and carbons, confirming the position of the tiglyl group at specific carbon centers. drugscreen.org.cn The ROESY experiment is particularly valuable for determining the relative stereochemistry of a molecule by detecting through-space correlations between protons. d-nb.infodrugscreen.org.cn These correlations help to establish the spatial proximity of different parts of the molecule, which is crucial for assigning the correct configuration at chiral centers. drugscreen.org.cn The combination of these NMR methods allows for the complete and unambiguous structural elucidation of molecules containing the this compound functional group. rsc.org

Table 1: Representative NMR Data for a Tiglyl Moiety

| Atom | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) | Key HMBC Correlations | Key ROESY Correlations |

| C-1' | - | 167.9 | H-12 to C-1' | - |

| C-2' | - | 128.5 | - | - |

| C-3' | 6.93 (qq) | 138.1 | H-3' to C-1', C-4', C-5' | H-3' with H-5' |

| C-4' | 1.83 (d) | 12.0 | - | - |

| C-5' | 1.84 (s) | 14.5 | - | H-5' with H-3' |

| Data is illustrative and based on findings for tiglyl groups in complex molecules. d-nb.infodrugscreen.org.cn |

Electron-Activated Dissociation (EAD) MS2 for Fragment Analysis

Electron-Activated Dissociation (EAD) is an advanced tandem mass spectrometry (MS/MS) fragmentation technique that provides detailed structural information, particularly for labile molecules and for distinguishing isomers. sciex.com Unlike traditional Collision-Induced Dissociation (CID), which often leads to the loss of labile functional groups, EAD can preserve these structures while inducing fragmentation of the molecular backbone. biorxiv.org This results in a richer set of fragment ions, which is invaluable for detailed structural analysis. sciex.com

EAD involves irradiating precursor ions with electrons, leading to fragmentation patterns that can precisely locate modifications and functional groups. sciex.combiorxiv.org This technique has been successfully applied to the analysis of complex molecules, where it provides more comprehensive fragmentation than CID. nsf.gov For the analysis of compounds like this compound, especially when present as a substructure in larger molecules, EAD can offer significant advantages in pinpointing its location and connectivity. The ability to tune the electron energy in EAD allows for controlled fragmentation, providing a high degree of selectivity. gcms.cz

Advanced Sample Preparation Techniques

Effective sample preparation is paramount for the successful analysis of this compound, particularly when it is a volatile component in a complex matrix. Techniques that can efficiently isolate and concentrate the analyte are essential.

Headspace-Solid Phase Microextraction (HS-SPME)

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile organic compounds from various sample matrices. nih.govd-nb.info In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. d-nb.info Volatile compounds, such as esters like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.net The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. d-nb.info

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. nih.gov For instance, a divinylbenzene/carboxen/PDMS fiber has been shown to be effective for the analysis of volatile compounds in oils. nih.gov HS-SPME has been successfully used to analyze volatile esters in various biological and food samples. researchgate.netfrontiersin.org The optimization of extraction parameters, such as temperature and time, is crucial for achieving high sensitivity and reproducibility. frontiersin.org

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from liquid samples. alwsci.com It relies on the partitioning of analytes between a solid sorbent and the liquid sample matrix. researchgate.net For a moderately non-polar compound like this compound, a non-polar sorbent such as C18-bonded silica is commonly employed. biotage.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a suitable solvent. researchgate.net The selection of the appropriate sorbent and elution solvents is key to achieving high recovery and purity of the target compound. researchgate.net SPE is particularly useful for cleaning up complex sample matrices prior to analysis by techniques like GC-MS or LC-MS. alwsci.com

Table 2: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Common Application for Esters |

| HS-SPME | Partitioning of volatile analytes between the sample headspace and a coated fiber. d-nb.info | Solvent-free, simple, rapid, high sensitivity. nih.govd-nb.info | Analysis of volatile aroma compounds in food and biological samples. researchgate.netfrontiersin.org |

| SPE | Partitioning of analytes between a solid sorbent and a liquid sample. researchgate.net | High concentration factor, effective removal of interferences, versatile. alwsci.com | Purification of analytes from complex liquid matrices like environmental water or biological fluids. researchgate.net |

Chemometric and Multivariate Statistical Analysis in Chemical Profiling

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. diva-portal.org When analyzing samples containing this compound along with numerous other compounds, the resulting data from techniques like GC-MS or NMR can be vast and difficult to interpret directly. unige.it Multivariate statistical analysis is a powerful tool to handle such large datasets, identify patterns, and build predictive models. researchgate.net

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are frequently used. curtin.edu.au PCA is an unsupervised method that reduces the dimensionality of the data, allowing for the visualization of sample groupings and the identification of outliers. unige.it PLS-DA is a supervised method used to build a model that can classify samples based on their chemical profiles. frontiersin.org These chemometric approaches are invaluable for correlating the chemical profile of a sample, including the presence and abundance of this compound, with specific properties or origins. curtin.edu.au The use of chemometrics allows for a more objective and comprehensive interpretation of complex analytical data. curtin.edu.au

Future Directions and Research Perspectives

Exploration of Novel Biosynthetic Pathways

The biosynthesis of tiglyl tiglate and related tigliane (B1223011) diterpenoids is a complex process that is not yet fully understood. mdpi.com Future research will likely focus on identifying and characterizing the complete enzymatic machinery responsible for its formation in various organisms.

In plants of the Euphorbiaceae and Thymelaeaceae families, which are known sources of tigliane diterpenoids, the biosynthesis is thought to involve a series of intricate steps starting from precursor molecules. researchgate.net Research has implicated the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways in providing the building blocks for these compounds. mdpi.com Key enzymes such as casbene (B1241624) synthase and various cytochrome P450s are known to be involved in the early stages of diterpenoid biosynthesis. mdpi.com For instance, in Euphorbia peplus, casbene is a confirmed precursor, and jolkinol C is a likely intermediate in the pathway leading to ingenol-3-angelate, a related compound. biorxiv.org Further investigation into the specific acyltransferases that attach the tiglate moieties is a critical area of future research. Recent studies have identified BAHD acyltransferase enzymes in E. peplus that are involved in the acylation of ingenane (B1209409) diterpenoids, providing a foundation for discovering the enzymes responsible for producing this compound. biorxiv.org

In microorganisms, the biosynthesis of tiglate esters can follow different routes. For example, the yeast Saprochaete suaveolens produces ethyl tiglate, a related ester, through the catabolism of isoleucine via the β-oxidation pathway, which generates tiglyl-CoA as an intermediate. nih.gov This is in contrast to the more common Ehrlich pathway observed in Saccharomyces cerevisiae. nih.gov Similarly, studies in Pseudomonas putida have shown that tiglate can induce the expression of enzymes like tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, which are involved in isoleucine metabolism. nih.gov The exploration of these microbial pathways could reveal novel enzymes and genetic blueprints for the biotechnological production of this compound.

Future research will likely employ a combination of genomics, transcriptomics, and metabolomics to uncover the complete biosynthetic pathways in both plants and microbes. This knowledge will be instrumental for metabolic engineering efforts aimed at the sustainable production of this compound.

Development of Green Chemistry Synthetic Routes

The current reliance on extraction from natural sources, such as the rainforest tree Fontainea picrosperma, presents challenges for the sustainable supply of this compound. nih.gov This has spurred interest in developing more practical and environmentally friendly laboratory syntheses.

Utilizing Biocatalysis: Employing enzymes as catalysts offers numerous advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced waste. mt.comacademie-sciences.frinnosyn.com Lipases, for instance, are versatile enzymes that can be used for esterification reactions in non-aqueous media and are a key focus for the green synthesis of polyesters and other specialty chemicals. wur.nl The development of biocatalytic steps for the synthesis of this compound could significantly shorten synthetic routes and improve their environmental footprint. academie-sciences.fr

Employing Greener Reagents and Solvents: Research into reagents like titanocene (B72419) dichloride, which is derived from an abundant and safe transition metal, highlights a move towards more sustainable chemical transformations. espe.edu.ec The goal is to replace hazardous substances with greener alternatives and to use environmentally benign solvents. espe.edu.ec

Improving Atom Economy and Reducing Steps: Synthetic strategies that maximize the incorporation of starting materials into the final product (high atom economy) and reduce the number of synthetic steps are central to green chemistry. academie-sciences.fr This can be achieved through the design of elegant one-pot reactions and catalytic cycles. frontiersin.org

The integration of biocatalysis and other green chemistry principles into the synthesis of this compound will be crucial for its sustainable and cost-effective production for various applications. mt.comwur.nl

In-depth Elucidation of Molecular Interaction Mechanisms

Understanding how this compound interacts with its biological targets at a molecular level is key to explaining its diverse biological activities. As a protein kinase C (PKC) activator, its mechanism of action is of particular interest. nih.gov

Future research will likely employ a variety of biophysical and structural biology techniques to dissect these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of this compound bound to its target proteins. These structural insights can reveal the specific amino acid residues involved in binding and help to explain the isoform selectivity of related compounds. nih.gov

Spectroscopic methods, including 1D and 2D NMR, can be used to study the conformation of this compound in solution and to map its binding interface with target proteins. researchgate.netpnas.org Furthermore, techniques like immunofluorescence and subcellular fractionation can be used to track the localization of this compound within cells and to identify its intracellular targets. nih.gov Recent studies on the related compound tigilanol tiglate have shown that it localizes to the endoplasmic reticulum and mitochondria, leading to cellular stress and immunogenic cell death. nih.gov

Investigating the downstream signaling pathways activated by this compound is another important research direction. This includes studying the activation of transcription factors, the release of damage-associated molecular patterns (DAMPs), and the production of cytokines. nih.govmdpi.com A deeper understanding of these molecular events will provide a more complete picture of how this compound exerts its biological effects.

Advanced Analytical Strategies for Trace Analysis and Metabolomic Profiling

The detection and quantification of this compound and its metabolites in complex biological and environmental samples require sensitive and selective analytical methods. Future research will focus on developing and refining these techniques for trace analysis and for comprehensive metabolomic profiling.

Trace Analysis: For the analysis of trace levels of this compound, techniques that combine efficient sample extraction with highly sensitive detection are essential. chromatographyonline.com Solid-phase extraction (SPE) is a powerful tool for selectively isolating and pre-concentrating analytes from complex matrices. chromatographyonline.com The development of new SPE sorbents with high affinity for this compound could further improve extraction efficiency.

In terms of instrumental analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the workhorses for trace analysis. chromatographyonline.comacs.org The use of short, narrow-bore HPLC columns with sub-2-µm particles can enhance peak efficiency and resolution. chromatographyonline.com For GC-MS, multidimensional techniques can be employed to resolve chiral compounds and complex mixtures. acs.org

Metabolomic Profiling: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biological effects of this compound. clinexprheumatol.org Global metabolomic profiling using liquid chromatography-mass spectrometry (LC-MS) can identify hundreds to thousands of metabolites in a single analysis. clinexprheumatol.org By comparing the metabolomic profiles of treated versus untreated samples, researchers can identify metabolic pathways that are perturbed by this compound. clinexprheumatol.org

Future metabolomic studies will likely involve untargeted approaches to cast a wide net for potential biomarkers and to generate new hypotheses about the mechanism of action of this compound. utah.edu The identification of specific metabolic signatures associated with this compound exposure could lead to the discovery of novel biomarkers for its biological effects. clinexprheumatol.org

Computational Modeling and Predictive Studies for Structure-Activity Relationships

Computational modeling has become an indispensable tool in drug discovery and chemical research, and it is poised to play a significant role in the future study of this compound. These methods can be used to predict the biological activity of new analogs and to guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. nih.gov These models can then be used to predict the activity of new, untested compounds. For tigliane-type compounds, QSAR studies have been used to develop pharmacophore models for PKC activators, highlighting the importance of specific oxygen-containing functional groups for biological activity. nih.gov

Molecular Docking and Molecular Dynamics Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. mdpi.com This can be used to visualize the binding of this compound to its target proteins and to identify key interactions. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the complex and the conformational changes that occur upon binding.

Q & A

Basic: What analytical techniques are recommended for structural elucidation of Tiglyl tiglate in complex biological matrices?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for structural characterization. NMR resolves acyl chain configurations (e.g., tiglyl group positioning on sugar cores) and distinguishes stereoisomers, while HR-MS provides precise molecular weight and fragmentation patterns . For isotopic tracing (e.g., 13C-labeled derivatives), combine these with liquid chromatography-mass spectrometry (LC-MS) to track metabolic incorporation .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

Document reaction conditions exhaustively: solvent purity, temperature gradients, catalyst ratios, and purification steps (e.g., column chromatography parameters). Use standardized protocols for characterization (e.g., NMR chemical shifts, melting points) and cross-reference with published data for known compounds. Provide raw spectral data in supplementary materials to enable replication .

Basic: What strategies optimize chromatographic separation of this compound from structurally similar metabolites?

Methodological Answer:

Employ reverse-phase LC with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) and tune mass spectrometry parameters (e.g., collision energy) to differentiate fragment ions. Use ion mobility spectrometry for isomers. Validate methods with spiked samples and compare retention times to authenticated standards .

Advanced: How to resolve contradictions in reported metabolic roles of this compound across studies?

Methodological Answer:

Conduct systematic reviews using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to define inclusion criteria . Compare experimental models (e.g., in vitro vs. in vivo), assay conditions, and detection limits. Use isotope-labeled this compound (e.g., 13C) to trace metabolic flux and validate pathways via kinetic modeling . Discrepancies may arise from enzyme promiscuity or tissue-specific expression .

Advanced: What experimental designs validate novel acyltransferases involved in this compound biosynthesis?

Methodological Answer:

Combine trichome-specific transcriptomics (e.g., RNA-seq) with homology-based BLAST searches to identify BAHD acyltransferase candidates . Perform in vitro enzyme assays using recombinant proteins, tiglyl-CoA donors, and acceptor molecules (e.g., sucrose derivatives). Confirm activity via LC-MS detection of acylated products and knockout/overexpression studies in model organisms .

Advanced: How to design isotope-labeling experiments to map this compound’s metabolic incorporation?

Methodological Answer:

Synthesize 13C/15N-labeled this compound via stable isotope-enriched precursors (e.g., 13C-glucose) . Administer pulses in cell cultures or animal models, followed by chase periods. Use LC-MS/MS to quantify label distribution in downstream metabolites (e.g., acyl-CoAs, glycine conjugates). Normalize data to internal standards and apply flux balance analysis to model pathway dynamics .

Basic: What are key considerations for in vitro assays studying this compound-enzyme interactions?

Methodological Answer:

Control for nonspecific binding by including blank reactions (no enzyme) and competitive inhibitors. Optimize substrate concentrations using Michaelis-Menten kinetics. Validate specificity with acyl-CoA analogs (e.g., malonyl-CoA vs. tiglyl-CoA). Report buffer pH, ionic strength, and cofactor requirements (e.g., Mg2+) to ensure cross-study comparability .

Advanced: How to address unexpected spectral artifacts in this compound NMR analyses?

Methodological Answer:

Artifacts may arise from solvent impurities or dynamic equilibria (e.g., keto-enol tautomerism). Use deuterated solvents and variable-temperature NMR to suppress peaks. Confirm assignments via 2D experiments (e.g., COSY, HSQC) and spiking with authentic standards. For complex mixtures, apply diffusion-ordered spectroscopy (DOSY) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。